4-Hydroxypentyl 2,2-dimethylpropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypentyl 2,2-dimethylpropanoate typically involves the esterification of 4-hydroxypentanol with 2,2-dimethylpropanoic acid (pivalic acid). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypentyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxopentyl 2,2-dimethylpropanoate or 4-carboxypentyl 2,2-dimethylpropanoate.
Reduction: Formation of 4-hydroxypentanol or 4-hydroxypentyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Hydroxypentyl 2,2-dimethylpropanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxypentyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pentyl 2,2-dimethylpropanoate: Similar structure but lacks the hydroxyl group.
4-Hydroxypentyl acetate: Similar structure but with an acetate ester group instead of a 2,2-dimethylpropanoate group.
Uniqueness
4-Hydroxypentyl 2,2-dimethylpropanoate is unique due to the presence of both a hydroxyl group and a 2,2-dimethylpropanoate ester group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
138459-92-4 |
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Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-hydroxypentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O3/c1-8(11)6-5-7-13-9(12)10(2,3)4/h8,11H,5-7H2,1-4H3 |
InChI Key |
HQGIDOZLQBGKED-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOC(=O)C(C)(C)C)O |
Origin of Product |
United States |
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